3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide
Description
3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Properties
CAS No. |
651781-02-1 |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3-(3-amino-1,2-benzoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide |
InChI |
InChI=1S/C18H17N3O2/c1-10-2-3-12(18(22)20-13-5-6-13)8-15(10)11-4-7-14-16(9-11)23-21-17(14)19/h2-4,7-9,13H,5-6H2,1H3,(H2,19,21)(H,20,22) |
InChI Key |
CPLSCVQIMDIICQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC4=C(C=C3)C(=NO4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of nitrile oxides to unsaturated compounds to form the isoxazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored .
Industrial Production Methods
Industrial production of isoxazole derivatives, including 3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide, often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and cost-effective methods is increasingly being prioritized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anti-inflammatory, anticancer, and anticonvulsant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or interact with DNA to exhibit anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione
- 6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones .
Uniqueness
What sets 3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide apart is its unique combination of functional groups, which confer specific biological activities and therapeutic potential. Its cyclopropyl and methylbenzamide moieties contribute to its distinct pharmacological profile .
Biological Activity
3-(3-Aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 268.31 g/mol
Research indicates that derivatives of isoxazole, including this compound, exhibit a range of biological activities, primarily through the inhibition of specific enzymes and receptors:
- Anti-inflammatory Activity : Isoxazole derivatives have shown significant anti-inflammatory effects by selectively inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .
- Antimicrobial Properties : Compounds similar to this compound have demonstrated activity against various microbial strains, suggesting potential applications in treating infections .
- Anticancer Effects : Some studies indicate that isoxazole derivatives can inhibit tumor growth by affecting cell cycle progression and inducing apoptosis in cancer cells .
Biological Activity Summary Table
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis and cell cycle arrest |
Case Study 1: Anti-inflammatory Effects
A study focused on the synthesis and evaluation of isoxazole derivatives found that compounds with structural similarities to this compound exhibited potent anti-inflammatory properties. The most effective compounds were shown to selectively inhibit COX-2 with minimal effects on COX-1, indicating a favorable safety profile for treating inflammatory diseases .
Case Study 2: Antimicrobial Activity
Another research effort evaluated the antimicrobial activity of various isoxazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives displayed significant inhibitory effects, suggesting that this compound may possess similar properties .
Case Study 3: Anticancer Potential
In a series of experiments assessing the anticancer potential of isoxazole compounds, it was found that some derivatives could effectively inhibit the proliferation of cancer cell lines. The mechanism involved the modulation of signaling pathways related to cell survival and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
